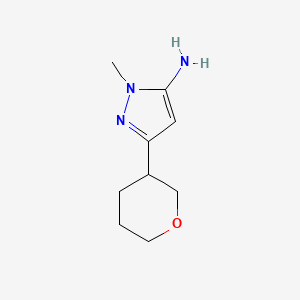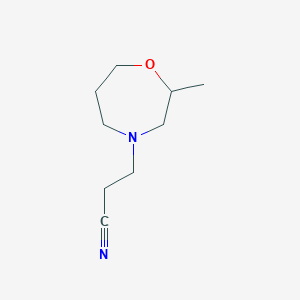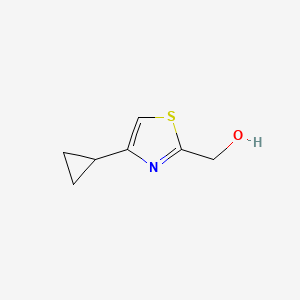
3-Cyclopropanecarbonylpyridin-4-amine
Vue d'ensemble
Description
“3-Cyclopropanecarbonylpyridin-4-amine” is a chemical compound with the CAS Number: 1342465-90-0 . Its IUPAC name is (4-amino-3-pyridinyl)(cyclopropyl)methanone . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “3-Cyclopropanecarbonylpyridin-4-amine” is 1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-Cyclopropanecarbonylpyridin-4-amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Palladium-Catalyzed Carbonylative Cyclization of Amines
Research by Hernando et al. (2016) in ACS Catalysis demonstrates the use of palladium catalysis in the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines. This process facilitates the derivatization of amine-based moieties, such as amino acids, into γ-lactams, a class of compounds with various applications in drug development (Hernando et al., 2016).
Copper-Promoted N-Cyclopropylation of Amines
Bénard et al. (2010) in Chemical Communications explored the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This process results in the formation of N-cyclopropyl derivatives, which have potential applications in synthesizing complex organic molecules (Bénard et al., 2010).
Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes
A study by Ge et al. (2019) in Nature Communications discusses the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes. This process allows for the construction of β-amino ketone derivatives, which are valuable in the synthesis of bioactive compounds (Ge et al., 2019).
Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes
Lifchits and Charette (2008) in Organic Letters describe a method involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles. This method has applications in synthesizing compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Group 10 Metal Aminopyridinato Complexes
Research by Deeken et al. (2006) in Inorganic Chemistry discusses the synthesis of group 10 metal aminopyridinato complexes, with potential applications in catalysis, particularly in aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGVFZXJYRLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



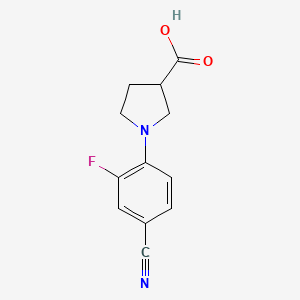
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
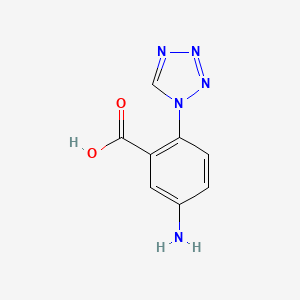
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

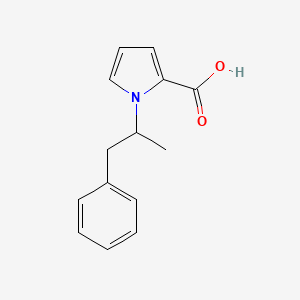

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
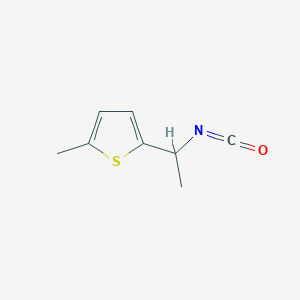
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
